molecular formula C15H18N2O2S B11074237 2-(ethylsulfanyl)-6-methyl-5-(2-phenoxyethyl)pyrimidin-4(3H)-one

2-(ethylsulfanyl)-6-methyl-5-(2-phenoxyethyl)pyrimidin-4(3H)-one

Cat. No.: B11074237
M. Wt: 290.4 g/mol
InChI Key: DGMIDRNTOPXQPW-UHFFFAOYSA-N
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Description

2-(ETHYLSULFANYL)-6-METHYL-5-(2-PHENOXYETHYL)-4(3H)-PYRIMIDINONE is a synthetic organic compound with a complex structure It is characterized by the presence of an ethylsulfanyl group, a methyl group, and a phenoxyethyl group attached to a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ETHYLSULFANYL)-6-METHYL-5-(2-PHENOXYETHYL)-4(3H)-PYRIMIDINONE typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Ethylsulfanyl Group: This step involves the substitution of a halogenated pyrimidinone intermediate with an ethylsulfanyl group using a thiol reagent.

    Attachment of the Phenoxyethyl Group: This is usually done through an etherification reaction, where a phenoxyethyl halide reacts with the pyrimidinone intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(ETHYLSULFANYL)-6-METHYL-5-(2-PHENOXYETHYL)-4(3H)-PYRIMIDINONE can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrimidinone core.

    Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

2-(ETHYLSULFANYL)-6-METHYL-5-(2-PHENOXYETHYL)-4(3H)-PYRIMIDINONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(ETHYLSULFANYL)-6-METHYL-5-(2-PHENOXYETHYL)-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Phenoxyethyl Isobutyrate: Similar in structure due to the presence of a phenoxyethyl group.

    Phenoxyethanol: Contains a phenoxy group and is used in various applications, including cosmetics and pharmaceuticals.

Uniqueness

2-(ETHYLSULFANYL)-6-METHYL-5-(2-PHENOXYETHYL)-4(3H)-PYRIMIDINONE is unique due to the combination of its functional groups and its pyrimidinone core. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

2-ethylsulfanyl-4-methyl-5-(2-phenoxyethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C15H18N2O2S/c1-3-20-15-16-11(2)13(14(18)17-15)9-10-19-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,16,17,18)

InChI Key

DGMIDRNTOPXQPW-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC(=C(C(=O)N1)CCOC2=CC=CC=C2)C

Origin of Product

United States

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